

Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Methyl 4-(cyanomethyl)benzoate

Cat. No.: B127922

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Introduction: **Methyl 4-(cyanomethyl)benzoate** is a key organic intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature, featuring both a methyl ester and a cyanomethyl group, makes it a versatile building block for the synthesis of more complex molecules, most notably as a precursor in the production of the widely used second-generation antihistamine, Fexofenadine. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in pharmaceutical manufacturing workflows.

Core Properties and Data

A summary of the key quantitative and qualitative data for **Methyl 4-(cyanomethyl)benzoate** is presented below. This information is crucial for reaction planning, safety assessment, and analytical method development.

Property	Value	Reference
Molecular Weight	175.18 g/mol	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
CAS Number	76469-88-0	[2]
Appearance	White to off-white crystalline powder	
Melting Point	55-58 °C	[2]
Boiling Point	110 °C @ 0.2 mmHg	[2]
IUPAC Name	methyl 4-(cyanomethyl)benzoate	[1]
Synonyms	4-(Cyanomethyl)benzoic Acid Methyl Ester, 4-(carbomethoxy)phenylacetonitrile	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Methyl 4-(cyanomethyl)benzoate** are provided to assist researchers in its practical application.

Synthesis Protocol: Two-Step Synthesis from Methyl p-toluate

This protocol outlines a common laboratory-scale synthesis involving a free-radical bromination followed by a nucleophilic cyanide substitution.

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl p-toluate (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide or AIBN (0.03 equivalents).[3]

- Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl_4) or cyclohexane. [3]
- Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 4-7 hours.[3]
- Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This can be purified further by recrystallization from a suitable solvent (e.g., hexanes) to give methyl 4-(bromomethyl)benzoate as a white solid.[3][4]

Step 2: Synthesis of **Methyl 4-(cyanomethyl)benzoate**

- Reaction Setup: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
- Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) to the solution.
- Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. Heating to 40-50°C may be required to drive the reaction to completion.
- Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure **methyl 4-(cyanomethyl)benzoate**.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid for better peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Expected Retention Time: Dependent on the exact conditions, but will be in the typical range for a moderately polar small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: Deuterated chloroform (CDCl_3).
- ^1H NMR (Predicted):
 - δ 8.05 ppm (d, $J \approx 8.5$ Hz, 2H): Aromatic protons ortho to the ester group.
 - δ 7.40 ppm (d, $J \approx 8.5$ Hz, 2H): Aromatic protons ortho to the cyanomethyl group.
 - δ 3.93 ppm (s, 3H): Methyl ester protons ($-\text{COOCH}_3$).
 - δ 3.80 ppm (s, 2H): Methylene protons of the cyanomethyl group ($-\text{CH}_2\text{CN}$).
- ^{13}C NMR (Predicted):
 - δ 166.5 ppm: Carbonyl carbon of the ester ($\text{C}=\text{O}$).
 - δ 135.0 ppm: Quaternary aromatic carbon attached to the cyanomethyl group.
 - δ 130.2 ppm: Aromatic CH carbons ortho to the ester group.
 - δ 129.5 ppm: Quaternary aromatic carbon attached to the ester group.
 - δ 128.8 ppm: Aromatic CH carbons ortho to the cyanomethyl group.
 - δ 117.5 ppm: Nitrile carbon ($-\text{C}\equiv\text{N}$).

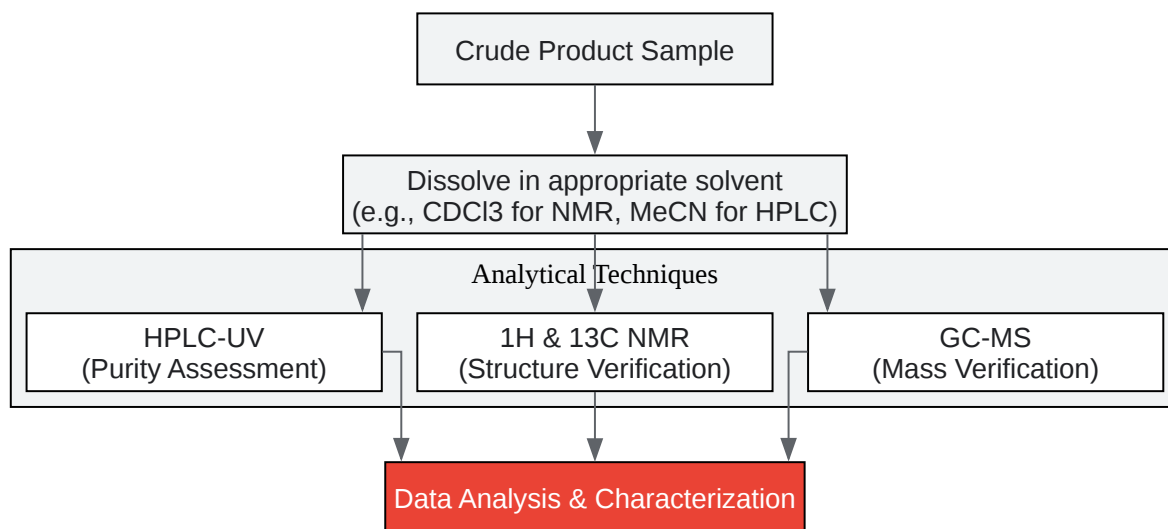
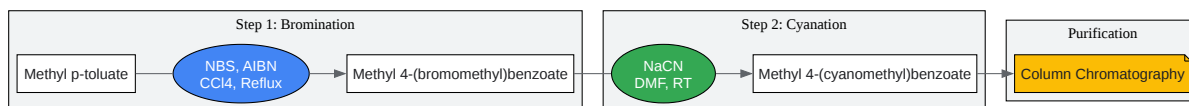
- δ 52.4 ppm: Methyl ester carbon ($-\text{OCH}_3$).
- δ 23.5 ppm: Methylene carbon of the cyanomethyl group ($-\text{CH}_2\text{CN}$).

Mass Spectrometry (MS)

- Ionization Mode: Electron Ionization (EI).
- Expected Fragmentation Pattern:
 - $m/z = 175$: Molecular ion (M^+).[\[1\]](#)
 - $m/z = 144$: Loss of a methoxy radical ($\bullet\text{OCH}_3$).
 - $m/z = 116$: Loss of the carbomethoxy group ($\bullet\text{COOCH}_3$). This fragment, the cyanobenzyl cation, is expected to be a major peak.
 - $m/z = 115$: Loss of a hydrogen atom from the cyanobenzyl cation, potentially forming a stable tropylium-like ion.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes involving **Methyl 4-(cyanomethyl)benzoate**.



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References

- 1. Methyl 4-(cyanomethyl)benzoate | C₁₀H₉NO₂ | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(cyanomethyl)benzoate 96 76469-88-0 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. innospk.com [innospk.com]
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